molecular formula C9H18N2O4 B590743 Meprobamate-d7 (100 μg/mL in Methanol) CAS No. 1435933-83-7

Meprobamate-d7 (100 μg/mL in Methanol)

Cat. No.: B590743
CAS No.: 1435933-83-7
M. Wt: 225.29 g/mol
InChI Key: NPPQSCRMBWNHMW-SSQNFVSCSA-N
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Scientific Research Applications

Meprobamate-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Meprobamate’s mechanism of action is not fully understood. In animal studies, meprobamate is reported to act at multiple sites in the central nervous system, such as the thalamus and limbic system . It binds to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate-d7 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated propylamine with phosgene to form the corresponding carbamate .

Industrial Production Methods

Industrial production of Meprobamate-d7 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is often supplied as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Meprobamate-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Meprobamate-d7 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Meprobamate-d7 to its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of Meprobamate-d7 can yield corresponding oxides, while reduction can produce reduced carbamate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meprobamate-d7 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses by gas chromatography or liquid chromatography .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Meprobamate-d7 involves the deuteration of meprobamate.", "Starting Materials": [ "Meprobamate", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)" ], "Reaction": [ "Meprobamate is dissolved in D2O and NaOH is added to the mixture.", "The mixture is stirred at room temperature for several hours.", "The deuterated meprobamate is then extracted from the mixture using methanol.", "The resulting solution is filtered and the methanol is evaporated under reduced pressure.", "The residue is dissolved in methanol to yield Meprobamate-d7 at a concentration of 100 μg/mL." ] }

CAS No.

1435933-83-7

Molecular Formula

C9H18N2O4

Molecular Weight

225.29 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2

InChI Key

NPPQSCRMBWNHMW-SSQNFVSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)N

SMILES

CCCC(C)(COC(=O)N)COC(=O)N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N

Synonyms

2-Methyl-2-propyl-1,3-propanediol Dicarbamate;  NSC 30418;  Pertranquil;  Placidon;  Placitate;  Probamyl;  Procalmadiol;  Procalmidol;  Promate;  Protran-d3;  Amosene-d3;  Anastress;  Anatimon;  Andaxin;  Aneural;  Ansiatan;  Anzil;  Apascil;  Appetrol;  Arcoban;  Arto

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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